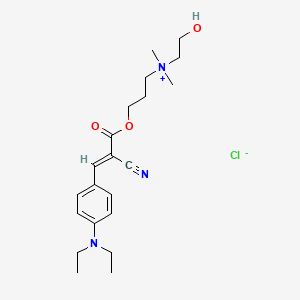
(3-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)dimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)dimethylammonium chloride is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a diethylamino group, and a dimethylammonium chloride moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)dimethylammonium chloride typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(diethylamino)benzaldehyde with malononitrile to form 2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl intermediate.
Oxypropylation: The intermediate is then reacted with 3-chloropropanol under basic conditions to introduce the oxypropyl group.
Quaternization: The final step involves the reaction of the oxypropylated intermediate with 2-hydroxyethyl dimethylamine in the presence of hydrochloric acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure high yields.
Purification: Employing techniques like recrystallization and chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloride site.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Fluorescent Probes: Employed in the development of fluorescent probes for imaging.
Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Diagnostics: Application in the development of diagnostic agents.
Industry
Dye Manufacturing: Used in the synthesis of dyes and pigments.
Polymer Production: Utilized in the production of specialty polymers.
Mecanismo De Acción
The mechanism of action of (3-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)dimethylammonium chloride involves its interaction with molecular targets through various pathways:
Binding to Proteins: The compound can bind to specific proteins, altering their function.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Cellular Uptake: The compound can be taken up by cells, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (3-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)dimethylammonium chloride
- (3-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)trimethylammonium chloride
Uniqueness
- Structural Features : The presence of both diethylamino and dimethylammonium chloride groups makes it unique.
- Reactivity : Its reactivity profile differs due to the specific functional groups present.
- Applications : The compound’s versatility in various applications sets it apart from similar compounds.
Propiedades
Número CAS |
93981-78-3 |
|---|---|
Fórmula molecular |
C21H32ClN3O3 |
Peso molecular |
409.9 g/mol |
Nombre IUPAC |
3-[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]oxypropyl-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C21H32N3O3.ClH/c1-5-23(6-2)20-10-8-18(9-11-20)16-19(17-22)21(26)27-15-7-12-24(3,4)13-14-25;/h8-11,16,25H,5-7,12-15H2,1-4H3;1H/q+1;/p-1/b19-16+; |
Clave InChI |
AXTWRHHHMPIWSA-PXMDEAMVSA-M |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCCC[N+](C)(C)CCO.[Cl-] |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)OCCC[N+](C)(C)CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


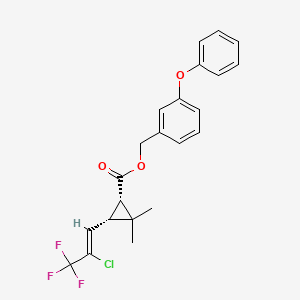
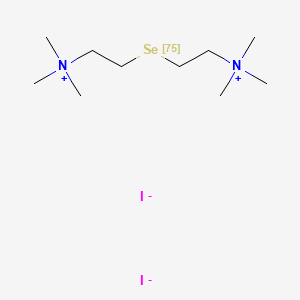
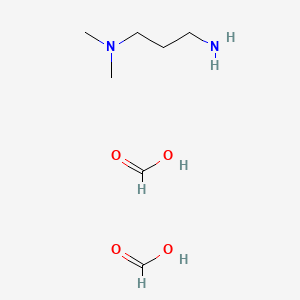
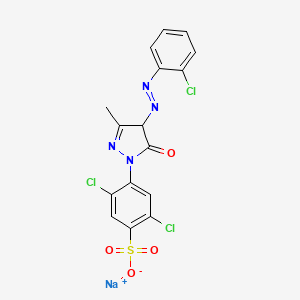

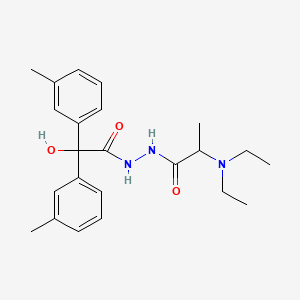

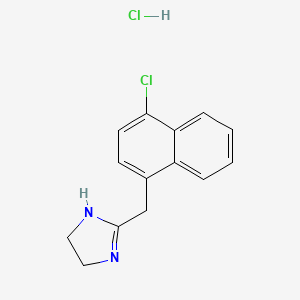
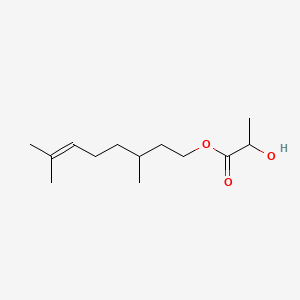
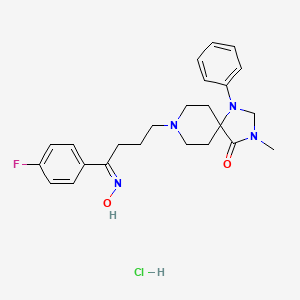
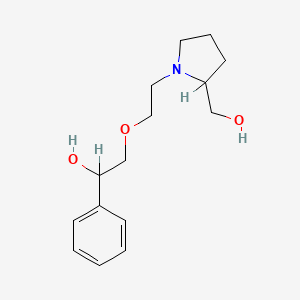
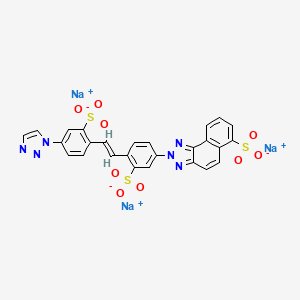
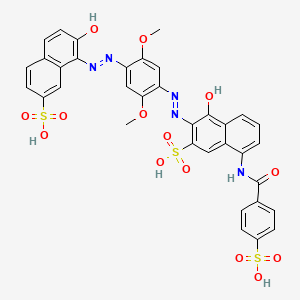
![2-[2-(2-Hydroxyethoxy)ethoxy]ethanol;pentanedioic acid](/img/structure/B12719469.png)
